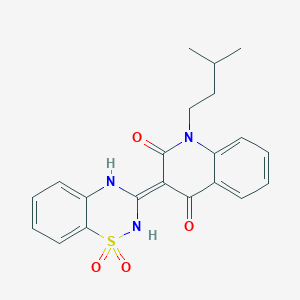

3-(1,1-Dioxido-4h-1,2,4-Benzothiadiazin-3-Yl)-4-Hydroxy-1-(3-Methylbutyl)quinolin-2(1h)-One

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(1,1-Dioxido-4h-1,2,4-Benzothiadiazin-3-Yl)-4-Hydroxy-1-(3-Methylbutyl)quinolin-2(1h)-One, also known as this compound, is a useful research compound. Its molecular formula is C21H21N3O4S and its molecular weight is 411.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

A significant application of this compound is its role as a potent inhibitor of the HCV NS5B polymerase. Tedesco et al. (2009) explored modifications to the benzo rings of this compound class, aiming to enhance its potency as an inhibitor. These modifications yielded promising results in both biochemical and cellular assays for HCV polymerase inhibition (Tedesco et al., 2009). Similarly, Tedesco et al. (2006) reported on the structure-activity relationships of this compound, highlighting its effectiveness in inhibiting HCV polymerase and the replication of the subgenomic HCV replicon in cells (Tedesco et al., 2006).

Antibacterial Activity

Zia-ur-Rehman et al. (2006) synthesized derivatives of this compound and evaluated their biological activity against various bacteria. They found some derivatives exhibited marked activity against Gram-positive bacteria, particularly Bacillus subtilis (Zia-ur-Rehman et al., 2006).

Anticancer Potential

Bolakatti et al. (2020) investigated a series of derivatives of this compound for their anticancer activity. Their studies revealed that some derivatives showed significant activity against cancer cells, suggesting potential for further development as anticancer agents (Bolakatti et al., 2020).

Synthesis of Biologically Active Heterocycles

Aleksanyan and Hambardzumyan (2020) utilized this compound in the synthesis of quinolinyl-substituted heterocycles. These synthesized compounds have potential in various biological applications, although specific activities were not detailed in their study (Aleksanyan & Hambardzumyan, 2020).

Antimicrobial Agents

Ahmad et al. (2011) synthesized a series of compounds from this chemical, showing moderate to significant anti-microbial activities. They noted that compounds with greater lipophilicity exhibited higher anti-bacterial activities (Ahmad et al., 2011).

将来の方向性

作用機序

Target of Action

The primary target of this compound is the Hepatitis C virus (HCV) RNA-dependent RNA polymerase . This enzyme plays a crucial role in the replication of the HCV virus, making it a key target for antiviral drugs .

Mode of Action

The compound potently inhibits the enzymatic activity of the HCV RNA-dependent RNA polymerase . By binding to this enzyme, the compound prevents the replication of the HCV virus within host cells .

Biochemical Pathways

The inhibition of the HCV RNA-dependent RNA polymerase disrupts the viral replication process. This leads to a decrease in the production of new virus particles, thereby limiting the spread of the virus within the host .

Result of Action

The result of the compound’s action is a significant reduction in the ability of the HCV virus to replicate within host cells . This can lead to a decrease in viral load and potentially contribute to the clearance of the virus from the host.

生化学分析

Biochemical Properties

3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one plays a crucial role in biochemical reactions, particularly as an inhibitor of viral RNA-dependent RNA polymerase. This compound interacts with various enzymes and proteins, including hepatitis C virus (HCV) polymerase, where it inhibits the enzymatic activity and prevents the replication of the virus . The nature of these interactions involves binding to the active site of the enzyme, thereby blocking its function and halting the viral replication process.

Cellular Effects

The effects of 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one on various types of cells are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to inhibit the replication of HCV in Huh-7 cells, a human liver cancer cell line . This inhibition is achieved through the disruption of viral RNA synthesis, leading to a decrease in viral load and an improvement in cellular health.

Molecular Mechanism

The molecular mechanism of action of 3-(1,1-Dioxo-1,4-dihydrobenzo[1,2,4]thiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)-1H-quinolin-2-one involves its binding interactions with viral RNA-dependent RNA polymerase. By binding to the active site of the enzyme, this compound inhibits its activity, preventing the synthesis of viral RNA. Additionally, it may also influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular responses and antiviral activity .

特性

IUPAC Name |

3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)-4-hydroxy-1-(3-methylbutyl)quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S/c1-13(2)11-12-24-16-9-5-3-7-14(16)19(25)18(21(24)26)20-22-15-8-4-6-10-17(15)29(27,28)23-20/h3-10,13,25H,11-12H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQFPIRFODWNQIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C2=CC=CC=C2C(=C(C1=O)C3=NS(=O)(=O)C4=CC=CC=C4N3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-(trideuteriomethyl)acetamide](/img/structure/B137155.png)

![3,5-Bis[3,5-bis(benzyloxy)benzyloxy]benzyl Bromide](/img/structure/B137158.png)

![2-[3-(1,3-benzodioxol-5-yl)-6-(4-bromophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]acetic acid](/img/structure/B137184.png)